molecular formula C12H15N5O B360715 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine CAS No. 312504-86-2

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine

Katalognummer: B360715
CAS-Nummer: 312504-86-2
Molekulargewicht: 245.28g/mol
InChI-Schlüssel: IOBMFBXPJUNEJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a phenyltetrazole moiety

Eigenschaften

CAS-Nummer

312504-86-2

Molekularformel

C12H15N5O

Molekulargewicht

245.28g/mol

IUPAC-Name

4-[(1-phenyltetrazol-5-yl)methyl]morpholine

InChI

InChI=1S/C12H15N5O/c1-2-4-11(5-3-1)17-12(13-14-15-17)10-16-6-8-18-9-7-16/h1-5H,6-10H2

InChI-Schlüssel

IOBMFBXPJUNEJJ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NN=NN2C3=CC=CC=C3

Kanonische SMILES

C1COCCN1CC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable phenyltetrazole derivative. One common method includes the nucleophilic substitution reaction where morpholine reacts with 5-phenyltetrazole under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phenyltetrazole moiety can act as a bioisostere, mimicking the behavior of other functional groups and facilitating binding to biological targets . This interaction can lead to inhibition or activation of specific pathways, depending on the context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Phenyltetrazol-1-ylmethyl)-morpholine
  • 1-Phenyl-1H-tetrazol-5-ylmethyl-morpholine

Uniqueness

4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.